REACTION_CXSMILES
|
[CH3:1][C:2]([CH2:9][CH:10]([CH3:12])[CH3:11])=[CH:3][CH:4]=[CH:5][C:6](=[O:8])[CH3:7]>[Cr]([O-])([O-])=O.[Cu+2]>[CH3:12][CH:10]([CH2:9][CH:2]([CH3:1])[CH2:3][CH2:4][CH2:5][CH:6]([OH:8])[CH3:7])[CH3:11] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CC=CC(C)=O)CC(C)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Cr](=O)([O-])[O-].[Cu+2]
|
Name
|
steel
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is provided with a magnetic stirrer (Autoclave Engineers, Inc.)
|
Type
|
CUSTOM
|
Details
|
The autoclave is flushed with hydrogen and it
|
Type
|
CUSTOM
|
Details
|
is fixed at 200° C
|
Type
|
CUSTOM
|
Details
|
The theoretical amount of hydrogen to be absorbed amounts to 90 liters
|
Type
|
CUSTOM
|
Details
|
is held at a pressure of 50 atmospheres and in a temperature range between 180°-200° C
|
Type
|
WAIT
|
Details
|
The hydrogenation is continued for a further 6 hours in order
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The resulting crude product is separated from the catalyst by filtration
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)CC(CCCC(C)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |